molecular formula C21H23ClN4O2S2 B2450982 N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1215506-83-4

N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No.: B2450982
CAS No.: 1215506-83-4
M. Wt: 463.01
InChI Key: SOACQEFZHIVMPA-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H23ClN4O2S2 and its molecular weight is 463.01. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S2.ClH/c1-4-27-15-9-7-11-17-18(15)23-21(29-17)25(13-12-24(2)3)20(26)19-22-14-8-5-6-10-16(14)28-19;/h5-11H,4,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOACQEFZHIVMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=NC4=CC=CC=C4S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article examines its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a unique structure characterized by a dimethylaminoethyl group, an ethoxy-substituted benzo[d]thiazole moiety, and a carboxamide functional group. The molecular formula is C21H25ClN3O2SC_{21}H_{25}ClN_3O_2S with a molecular weight of approximately 437.96 g/mol.

Synthesis Overview:
The synthesis typically involves multi-step organic reactions, including:

  • Alkylation : The thiazole ring can be alkylated with 2-(dimethylamino)ethyl chloride.
  • Formation of Acetamide : The final product is formed through acetamide coupling reactions.

2. Biological Activity

This compound exhibits a range of biological activities, particularly in oncology and neuropharmacology.

2.1 Anticancer Activity

Studies have indicated that compounds within the benzothiazole family, including this specific derivative, show significant anticancer properties. They act as inhibitors of histone deacetylases (HDACs), which are crucial in regulating gene expression and have been implicated in various cancers.

Activity Mechanism Reference
HDAC InhibitionModulates gene expression related to cancer progression
Tumor RegressionInduces apoptosis in cancer cell lines

2.2 Neuroprotective Effects

Research has highlighted the neuroprotective effects of similar thiazole derivatives. These compounds can mitigate oxidative stress and enhance neuronal survival during ischemic events.

Effect Study Findings Reference
Antioxidant ActivityScavenges reactive oxygen species (ROS)
Neurotoxicity ReductionLower cytotoxicity compared to standard treatments

3. Case Studies

Several studies have explored the biological activity of benzothiazole derivatives similar to this compound:

  • Anticonvulsant Properties : A study demonstrated that certain benzothiazole derivatives exhibited anticonvulsant activity with minimal neurotoxicity, indicating their potential as safer alternatives for seizure management .
  • Inhibition of Protein Degradation Pathways : Research has shown that related compounds can inhibit the ubiquitin-proteasome pathway, suggesting implications for cancer treatment by restoring protein homeostasis.

4. Conclusion

This compound represents a promising candidate in drug development due to its multifaceted biological activities. Its potential in treating cancer and neurodegenerative diseases warrants further investigation through clinical studies to fully elucidate its therapeutic efficacy and safety profile.

Q & A

Q. What in vitro assays are suitable for preliminary screening of this compound’s anticancer potential?

  • Methodological Answer: Use MTT assays on adherent cancer cell lines (e.g., MCF-7, HeLa) with 48-hour exposure. Include positive controls (e.g., cisplatin) and validate via flow cytometry (apoptosis markers: Annexin V/PI). IC₅₀ values <10 μM warrant further mechanistic studies (e.g., kinase inhibition assays) .

Q. How can researchers elucidate the mechanism of action for this compound’s antimicrobial activity?

  • Methodological Answer: Perform time-kill assays (0–24 hours) against Gram-positive bacteria (e.g., S. aureus). Use transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., cell wall synthesis). Molecular docking (PDB: 1JIJ for E. coli FabI) predicts binding to enoyl-ACP reductase .

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